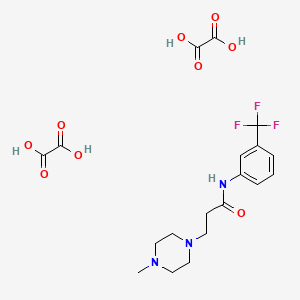

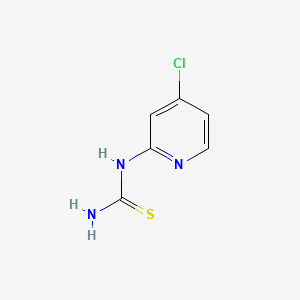

![molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5](/img/structure/B2721617.png)

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

The synthesis of isoindolines and dioxoisoindolines has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .Wissenschaftliche Forschungsanwendungen

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione can be prepared using both traditional and microwave technology. Microwave technology has been found to be particularly effective, yielding high product output in a short reaction time with optimal parameters like microwave power and reactive time (Li Jin-jin, 2009).

Molecular Structure and Synthesis

The molecular structure of this compound has been a subject of interest, with studies involving synthesis and characterization through various methods like NMR spectroscopy, IR, and X-ray diffraction. These studies contribute significantly to understanding the compound's properties and potential applications (Su-Qing Wang et al., 2008).

Corrosion Inhibition

Research has shown that derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione exhibit inhibiting activity against corrosion for mild steel in acidic media. This finding opens up potential applications in materials science, especially in protecting metals from corrosion (Y. Aouine et al., 2011).

Chemosensor Systems

Certain derivatives of this compound have been shown to exhibit high chemosensor selectivity in the determination of anions, making them potentially useful in analytical chemistry and environmental monitoring applications (И. Е. Толпыгин et al., 2013).

Anticancer Activity

Derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione have been synthesized and evaluated for their antiproliferative activities, particularly against prostate cancer cell lines. This suggests potential therapeutic applications in the field of oncology (K. Saravanan et al., 2017).

Fluorescence Quenching and Enhancement

Studies have explored the fluorescence properties of some nitrogen-containing fluorophores, including derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione. These properties are significant for applications in materials science and photonics (C. Tamuly et al., 2006).

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMQANEWLMLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

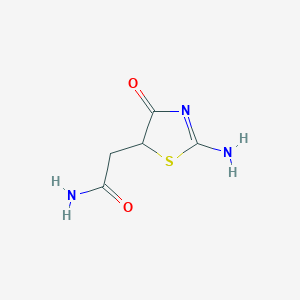

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)

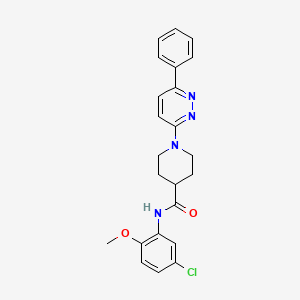

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)

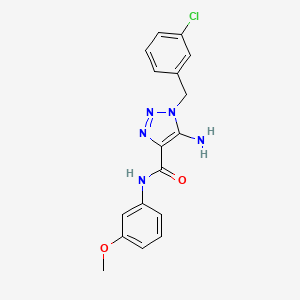

![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)